molecular formula C12H11ClN2 B1446811 4-Benzyl-6-chloro-2-methylpyrimidine CAS No. 100565-30-8

4-Benzyl-6-chloro-2-methylpyrimidine

Cat. No.: B1446811
CAS No.: 100565-30-8
M. Wt: 218.68 g/mol
InChI Key: JCVMIXIHUKLYBE-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloro-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

4-benzyl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMIXIHUKLYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-chloro-2-methylpyrimidine typically involves the nucleophilic substitution of a chlorinated pyrimidine derivative. One common method starts with 2-chloro-4-methylpyrimidine, which undergoes lithiation at the 4-methyl position using lithium hexamethyldisilazide (LiHMDS). The resulting intermediate is then reacted with benzyl chloride to introduce the benzyl group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using high-purity reagents and controlling reaction temperatures and times .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium hexamethyldisilazide (LiHMDS): For lithiation reactions.

    Benzyl chloride: For introducing the benzyl group.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Benzyl-6-chloro-2-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzyl-6-chloro-2-methylpyrimidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Benzyl-6-chloro-2-methylpyrimidine (CAS No. 100565-30-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a benzyl group and a chlorine atom. This configuration is crucial for its biological activity, allowing for interactions with various biological targets.

PropertyValue
Molecular FormulaC12H11ClN2
Molecular Weight220.68 g/mol
CAS Number100565-30-8
Chemical ClassPyrimidine Derivative

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

Key Mechanisms:

  • AChE Inhibition : Enhances cholinergic neurotransmission.
  • Receptor Modulation : Potentially interacts with neurotransmitter receptors affecting mood and cognition.
  • Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Studies

Recent studies have focused on the compound's efficacy in various biological assays:

  • Inhibition of AChE :
    • A study reported an IC50 value indicating strong AChE inhibitory activity, suggesting potential use in Alzheimer's treatment.
  • Anticancer Activity :
    • Research demonstrated that this compound showed cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and inhibition of cell cycle progression .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress, showing promise in reducing neuronal death .

Case Study 1: Neuroprotective Effects

In a laboratory study involving neuronal cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study highlighted the compound's potential as a neuroprotective agent in neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

A recent preclinical trial assessed the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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